molecular formula C10H21ClN4O2 B593924 Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride CAS No. 1312935-03-7

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride

Cat. No.: B593924
CAS No.: 1312935-03-7
M. Wt: 264.754
InChI Key: REZXSTSQBARAEG-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₂₁ClN₄O₂ and a molecular weight of 264.14 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride typically involves the protection of amino groups using tert-butyl carbamate (Boc) groups. This process is crucial for the preparation of multifunctional targets in organic synthesis . The compound can be synthesized through the reaction of tert-butyl carbamate with piperazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of appropriate solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. Its ability to undergo various chemical reactions while maintaining the integrity of the Boc-protected amino groups makes it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate hydrochloride (CAS No. 153836-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and applications based on diverse research findings.

This compound has the molecular formula C10H20N4O2C_{10}H_{20}N_{4}O_{2} and a molecular weight of 228.29 g/mol. The synthesis typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Synthetic Route

The general synthetic route is as follows:

  • Reagents : Piperazine, tert-butyl chloroformate, triethylamine.
  • Conditions : Anhydrous environment, moderate temperature.
  • Yield Optimization : Scale-up methods in industrial settings use continuous flow systems to enhance efficiency and yield.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic activity and influencing various biochemical pathways .

Biological Activities

  • Antimicrobial Activity : Although it has no intrinsic antibacterial properties (MIC > 250 μM), it can potentiate the effects of existing antibiotics by inhibiting efflux pumps in bacteria, thus enhancing the efficacy of drugs like chloramphenicol and tetracycline .
  • Cytoprotective Effects : In studies involving neuroprotection, compounds similar to tert-butyl 4-carbamimidoylpiperazine have shown the ability to protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides, suggesting potential applications in Alzheimer's disease treatment .
  • Enzyme Inhibition : It has been investigated for its ability to inhibit β-secretase and acetylcholinesterase, both critical enzymes in the pathogenesis of Alzheimer's disease. This dual inhibition may help reduce amyloid plaque formation and improve cognitive function .

Case Study: Neuroprotective Effects

In vitro studies demonstrated that this compound significantly improved cell viability in astrocytes exposed to Aβ 1-42. The compound reduced TNF-α production, indicating a potential anti-inflammatory effect that could be beneficial in neurodegenerative conditions .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialNo intrinsic activity; potentiates other antibiotics
NeuroprotectionProtects astrocytes from Aβ-induced death
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
Cytokine ModulationReduces TNF-α production

Properties

IUPAC Name

tert-butyl 4-carbamimidoylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2.ClH/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;/h4-7H2,1-3H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZXSTSQBARAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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